3-Acetylaminodibenzothiophene
Description
Contextualization within Dibenzothiophene (B1670422) Chemistry
Dibenzothiophene (DBT) is a tricyclic aromatic compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. This core structure is found naturally in fossil fuels, such as petroleum and coal, where organosulfur compounds like DBT are significant components. cdnsciencepub.com The study of DBT and its derivatives is a substantial area within heterocyclic chemistry. sioc-journal.cn
The chemistry of dibenzothiophenes is rich and varied, with research focusing on several key areas:
Synthesis: Numerous methods have been developed for the synthesis of the dibenzothiophene skeleton and its derivatives. sioc-journal.cn These often involve the cyclization to form the central five-membered sulfur-containing ring. sioc-journal.cn
Reactions: The aromatic rings and the sulfur atom of the dibenzothiophene scaffold can undergo various chemical transformations, including electrophilic substitution, oxidation, and metal-catalyzed coupling reactions. sioc-journal.cn
Applications: Dibenzothiophenes are recognized as important structural motifs in a range of functional materials. sioc-journal.cn They are utilized in the development of organic photoactive compounds, dyes, liquid crystals, and conducting polymers. sioc-journal.cn
3-Acetylaminodibenzothiophene is one of many functionalized derivatives of the parent DBT structure. The introduction of the acetylamino group (-NHCOCH₃) at the 3-position significantly modifies the electronic properties and reactivity of the dibenzothiophene core, making it a subject of specific research interest.
Historical Evolution of Research on Acetylaminodibenzothiophenes
The investigation of acetylaminodibenzothiophenes, particularly the 3-isomer, has historical roots in toxicological and cancer research. Early studies on chemical carcinogenesis often focused on N-aryl compounds, a class of molecules known to include potent carcinogens. nih.gov
In the mid-20th century, researchers began to explore the biological activities of various aromatic amines and their derivatives to understand structure-activity relationships. A 1952 study investigated the synergistic effects of feeding mixtures of hepatic carcinogens to rats. aacrjournals.org In this context, this compound was studied alongside other compounds like 2-acetylaminofluorene. aacrjournals.org The study found that this compound induced tumors in the small intestinal epithelium in a percentage of the test subjects. aacrjournals.org It was also noted for its ability to induce ear duct tumors. aacrjournals.org
Further research in subsequent decades continued to reference this compound within the broader context of N-aryl carcinogens. nih.gov These studies aimed to understand the metabolic activation of such compounds and identify the structural features responsible for their carcinogenic potential. nih.govpsu.edu For instance, research considered the structural relationships between carcinogens like 4-dimethylaminoazobenzene and heterocyclic derivatives, including 2-acetylaminodibenzothiophene. psu.edu The ultraviolet absorption spectrum of this compound was also compared with its selenium analogue, 3-acetylaminodibenzoselenophene, in early spectroscopic studies. acs.org
Significance in Contemporary Organic Chemistry and Materials Science
In contemporary science, the significance of this compound has transitioned from its historical focus in toxicology to its potential utility in organic synthesis and materials science. Organic chemistry is the scientific study of the structure, properties, and reactions of carbon-containing compounds. wikipedia.org The field provides the foundation for developing new molecules with specific functions, which is central to materials science—an interdisciplinary field focused on the design and discovery of new materials. iitk.ac.inrsc.org
Dibenzothiophene-based compounds are valued for their electronic and photophysical properties, making them attractive building blocks for advanced materials. sioc-journal.cn While this compound itself may not be an end-product, it serves as a valuable functionalized intermediate. The acetylamino group can be hydrolyzed to the corresponding amine (3-aminodibenzothiophene) or otherwise modified, providing a chemical handle to construct more complex molecular architectures.
The potential applications for derivatives synthesized from this compound are aligned with the broader uses of dibenzothiophenes:
Organic Electronics: The rigid, planar, and electron-rich dibenzothiophene core is suitable for creating materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Pharmaceuticals: The dibenzothiophene scaffold is present in some biologically active compounds, and functionalized derivatives are explored in drug discovery programs. sioc-journal.cn
Chemical Synthesis: As a research chemical, it is used in laboratories to explore new synthetic methodologies and to build complex molecular targets. nih.gov
Below is a table summarizing the key properties of the core compound and its acetylamino derivative.
| Property | Dibenzothiophene | This compound |
| Molecular Formula | C₁₂H₈S | C₁₄H₁₁NOS |
| Molar Mass | 184.26 g/mol | 241.31 g/mol |
| Primary Field of Study | Organic Chemistry, Materials Science, Environmental Science (Desulfurization) | Toxicology (Historical), Organic Synthesis (Contemporary) |
| Key Functional Group | Thiophene | Thiophene, Amide |
| Potential Applications | Building block for organic electronics, dyes, polymers, pharmaceuticals. sioc-journal.cn | Intermediate for synthesis of functionalized dibenzothiophenes. |
Classical Synthetic Approaches
Classical methods for the synthesis of this compound typically involve the sequential modification of the pre-formed dibenzothiophene core. This approach relies on well-established electrophilic substitution reactions followed by functional group manipulations.
Early Derivatization Studies (e.g., Nitration and Subsequent Transformations)
Early synthetic efforts focused on the derivatization of dibenzothiophene through electrophilic aromatic substitution. Nitration is a key initial step to introduce a nitrogen-containing functionality, which can then be further transformed. The nitration of dibenzothiophene typically yields a mixture of isomers, with the 2- and 3-nitro derivatives being common products. The regioselectivity of this reaction is influenced by the reaction conditions.
Subsequent to nitration, the nitro group serves as a versatile handle for further chemical modifications. A critical transformation in this sequence is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this purpose, with common choices being tin(II) chloride (SnCl₂) in the presence of a proton source, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comacsgcipr.orgscispace.com The choice of reducing agent can be critical to avoid side reactions with other functional groups that may be present on the molecule. acsgcipr.orgscispace.com
Introduction of Acetylamino Functionality
The final step in this classical sequence is the introduction of the acetylamino group. This is typically achieved through the acetylation of the corresponding aminodibenzothiophene precursor. The most common method for this transformation is the reaction of the amine with acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or triethylamine, or under neutral or slightly acidic conditions. nih.govmdpi.comresearchgate.net Acetyl chloride can also be used as the acetylating agent. ias.ac.in This reaction is generally high-yielding and provides the target N-(dibenzothiophen-3-yl)acetamide, also known as this compound.
| Step | Transformation | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | 3-Nitrodibenzothiophene |
| 2 | Reduction | SnCl₂/HCl; H₂, Pd/C; Fe/HCl | 3-Aminodibenzothiophene |
| 3 | Acetylation | Acetic anhydride, pyridine | This compound |
Modern Catalytic Synthesis Strategies
More recent synthetic methodologies focus on the construction of the dibenzothiophene scaffold itself, often with the desired functional groups already in place or easily introduced. These methods frequently employ transition-metal catalysis to achieve high efficiency and selectivity.
Transition-Metal-Catalyzed Routes to Dibenzothiophene Scaffolds
Transition metals, particularly palladium, rhodium, and copper, have been extensively used to catalyze the formation of the dibenzothiophene core. nih.govresearchgate.netnih.govrsc.org Palladium-catalyzed reactions are particularly prominent and often involve the coupling of appropriately substituted precursors. For instance, the intramolecular coupling of biaryl sulfides can be facilitated by palladium catalysts. nih.gov Copper-catalyzed Ullmann-type reactions have also been developed for the synthesis of aminated dibenzothiophenes from bromodibenzothiophenes. nih.gov Rhodium catalysts have been employed in C-H amidation reactions involving dibenzothiophene-based sulfilimines. researchgate.net
C-H Functionalization for Directed Synthesis
A powerful modern strategy for the synthesis of functionalized dibenzothiophenes is through direct C-H functionalization. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic compounds, making the synthesis more atom- and step-economical. Palladium-catalyzed C-H activation has been successfully applied to the intramolecular cyclization of diaryl sulfides to form dibenzothiophenes. researchgate.net These reactions often proceed via a cyclometalation pathway, where the sulfur atom directs the metal catalyst to a nearby C-H bond.
| Catalyst System | Reaction Type | Starting Material Example | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Intramolecular C-H/C-S Coupling | Biphenyl (B1667301) sulfide (B99878) | nih.gov |
| [RhCp*Cl₂]₂ | C-H Amidation | 2-Phenylpyridine (with dibenzothiophene sulfilimine) | researchgate.net |
| Cu₂O | Ullmann C-N Coupling | 2-Bromodibenzothiophene and amines | nih.gov |
| PdCl₂(MeCN)₂/CuCl₂ | Direct C-H Arylation | Benzo[b]thiophene 1,1-dioxides and arylboronic acids | acs.org |
Intramolecular Cyclization Methods for Dibenzothiophene Core Formation
The formation of the central thiophene ring through intramolecular cyclization is a key strategy in the synthesis of dibenzothiophenes. These methods can be promoted by various means, including transition metals, electrochemical oxidation, or even proceed without a catalyst under specific conditions. nih.govbohrium.com Palladium-catalyzed intramolecular C-H/C-X (where X is a leaving group) or C-H/S-H coupling reactions are common. nih.gov Electrochemical methods offer a greener alternative by avoiding the use of metal catalysts and stoichiometric oxidants, achieving cyclization through anodic oxidation. nih.gov Furthermore, catalyst-free methods, such as the intramolecular cyclization of methylthiolated diazonium salts, have been developed for a mild and direct synthesis of the dibenzothiophene core. bohrium.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
64057-52-9 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-dibenzothiophen-3-ylacetamide |
InChI |
InChI=1S/C14H11NOS/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16) |
InChI Key |
KPOVNLZGDMDGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Reactivity Profiles and Reaction Mechanisms of 3 Acetylaminodibenzothiophene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pub In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a nonaromatic carbocation intermediate known as an arenium ion. pressbooks.publibretexts.org The rate and regioselectivity of the substitution are heavily influenced by the electronic properties of substituents already present on the ring. ksu.edu.sa
The acetylamino group (-NHCOCH₃) on the dibenzothiophene (B1670422) core is a powerful activating group and an ortho, para-director. This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic system through resonance, which stabilizes the arenium ion intermediate formed during the attack at these positions. ksu.edu.sa
In the case of 3-acetylaminodibenzothiophene, the positions ortho to the acetylamino group are the 2- and 4-positions, while the para position is the 9-position (within the adjacent ring, which is less likely). Studies on the electrophilic substitution of this compound, such as nitration, have shown a strong preference for substitution at the 4-position. This selectivity arises from the potent directing effect of the acetylamino group, which guides the incoming electrophile (e.g., the nitronium ion, NO₂⁺) to the adjacent, sterically accessible C-4 position. The stability of the arenium ion intermediate is a key factor in determining the outcome of the reaction. organicchemistrytutor.com
Table 1: Directing Effects in Electrophilic Aromatic Substitution of this compound
| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating | Ortho, Para / Meta Director | Preferred Substitution Position(s) |
| -NHCOCH₃ | 3 | Resonance Donating, Inductive Withdrawing | Activating | Ortho, Para | 4, 2 |
Metal-Mediated and Catalytic Transformations
Transition metal catalysis provides powerful tools for forming new bonds and constructing complex molecular architectures from scaffolds like dibenzothiophene.
Recent advancements have led to the development of novel palladium(II)-catalyzed syntheses of dibenzothiophene derivatives that proceed through the cleavage of both C-H and C-S bonds. nih.govrsc.org This strategy allows for the construction of the dibenzothiophene core from precursors like biphenyl (B1667301) sulfides without the need for pre-installed reactive functionalities (e.g., halides) or external stoichiometric oxidants. nih.gov
The reaction is mechanistically unique, as the product-forming step is proposed to be an oxidative addition rather than a more common reductive elimination. rsc.org This C-H/C-S coupling methodology represents an efficient pathway for creating elaborate π-systems based on the dibenzothiophene framework. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Dibenzothiophenes via C-H/C-S Cleavage
| Catalyst | Substrate Type | Bonds Cleaved | Key Feature | Reference |
| Pd(OAc)₂ | Biphenyl Sulfide (B99878) | C-H, C-S | No external oxidant required | nih.gov |
| Pd(II) complexes | Aryl Sulfides | C-H, C-S | Product formed via oxidative addition | rsc.org |
Cross-coupling reactions, which form new bonds by joining two different molecular fragments, are cornerstones of modern organic synthesis, with the 2010 Nobel Prize in Chemistry being awarded for developments in this area. wikipedia.org These reactions typically employ a metal catalyst, often palladium, to couple an organometallic reagent with an organic halide or triflate. wikipedia.orgyoutube.com
Derivatives of this compound, particularly halogenated versions, are viable substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of carbon-based or heteroatom-based functional groups at specific positions on the dibenzothiophene ring system. Common examples of such transformations include the Suzuki, Heck, and Sonogashira reactions. youtube.combuct.edu.cn The functional group tolerance of these reactions often allows the acetylamino group to be carried through the transformation without interference. nih.gov
Table 3: Common Cross-Coupling Reactions Applicable to Dibenzothiophene Derivatives
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron compound + Organic Halide | Pd catalyst, Base | C-C |
| Heck Coupling | Alkene + Organic Halide | Pd catalyst, Base | C-C |
| Sonogashira Coupling | Terminal Alkyne + Organic Halide | Pd/Cu catalyst, Base | C-C (sp²-sp) |
| Buchwald-Hartwig Amination | Amine + Organic Halide | Pd catalyst, Base | C-N |
Investigating Reaction Mechanisms
Understanding the step-by-step pathways of reactions and the transient species involved is crucial for optimizing conditions and predicting outcomes.
The study of reaction mechanisms often involves the detection or inference of short-lived, high-energy species known as reaction intermediates. fiveable.melibretexts.org
Arenium Ions in EAS: In the electrophilic substitution of this compound, the key reaction intermediate is the arenium ion. pressbooks.pub This is a positively charged, nonaromatic carbocation formed when the π-system of the ring attacks the electrophile. libretexts.org The charge in this intermediate is delocalized across the remaining sp²-hybridized carbons through resonance. The stability of the arenium ion determines the reaction's regioselectivity, with substitution at the 4-position providing a more stable intermediate due to resonance stabilization from the acetylamino group. scribd.com
Palladacycles in Catalytic Reactions: For the palladium-catalyzed C-H/C-S bond cleavage reactions, the mechanism is thought to involve the formation of a metallacyclic intermediate. nih.govnih.gov A sulfur-directed cyclometalation process can lead to the formation of a palladacycle, a species containing a carbon-palladium bond within a ring structure. nih.gov The formation and subsequent reactivity of these palladacycle intermediates are central to the catalytic cycle that ultimately yields the dibenzothiophene product. nih.govnih.gov
Table 4: Key Reaction Intermediates in Transformations of this compound
| Reaction Type | Intermediate Class | Description | Role in Mechanism |
| Electrophilic Aromatic Substitution | Carbocation (Arenium Ion) | Positively charged, nonaromatic cyclohexadienyl species | Forms upon attack by electrophile; its stability dictates regioselectivity |
| Palladium-Catalyzed C-H/C-S Coupling | Organometallic (Palladacycle) | Cyclic compound containing a stable Carbon-Palladium bond | Key intermediate in the catalytic cycle for C-H activation and bond formation |
Kinetic Studies and Rate Law Derivations
While specific kinetic studies on this compound are not extensively documented in the literature, the kinetics of its reactions, particularly electrophilic aromatic substitution, can be predicted based on studies of analogous compounds like acetanilide (B955) and dibenzothiophene itself.
Electrophilic aromatic substitution reactions are anticipated to follow a second-order rate law, being first order with respect to both the aromatic substrate and the electrophile. dalalinstitute.commasterorganicchemistry.com
Rate = k[this compound][Electrophile]
The rate of reaction is influenced by the nature of the electrophile and the reaction conditions. The acetylamino group (-NHCOCH₃) at the 3-position is expected to increase the rate of electrophilic attack compared to unsubstituted dibenzothiophene. The activating nature of the acetylamino group stems from the resonance effect of the nitrogen lone pair, which increases the electron density of the aromatic rings. This activating effect is quantified by its Hammett substituent constant (σ). The para-substituent constant (σₚ) for the -NHCOCH₃ group is approximately 0.00, indicating a modest activating effect through resonance, while the meta-substituent constant (σₘ) is +0.21, reflecting its inductive electron-withdrawing character. bluffton.edu
The regioselectivity of electrophilic substitution on dibenzothiophene is known to favor the 2- and 8-positions, followed by the 4- and 6-positions. With the activating acetylamino group at the 3-position, electrophilic attack is predicted to be directed to the ortho and para positions relative to this substituent. Therefore, the most likely positions for substitution on this compound would be the 2- and 4-positions.
Table 1: Predicted Kinetic Parameters for Electrophilic Aromatic Substitution on this compound
| Reaction Type | Predicted Rate Law | Expected Rate Enhancement (vs. Dibenzothiophene) | Predicted Major Regioisomers |
| Nitration | Rate = k[Substrate][NO₂⁺] | Moderate | 2-Nitro and 4-Nitro derivatives |
| Halogenation | Rate = k[Substrate][Halogen] | Moderate | 2-Halo and 4-Halo derivatives |
| Friedel-Crafts Acylation | Rate = k[Substrate][Acylium ion] | Moderate | 2-Acyl and 4-Acyl derivatives |
This table presents predicted data based on the known reactivity of acetanilide and dibenzothiophene.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool for elucidating the reaction pathways of this compound. Such studies can provide detailed insights into the electronic structure, reaction intermediates, and transition states, thereby predicting the most favorable reaction routes.
Computational models can be employed to calculate the electron density distribution on the aromatic rings of this compound. The positions with the highest electron density are the most susceptible to electrophilic attack. It is anticipated that the highest electron density would be located at the 2- and 4-positions, corroborating the predictions from substituent effects.
Furthermore, DFT calculations can be used to model the energy profile of a reaction, such as nitration. This would involve calculating the energies of the starting materials, the sigma-complex intermediates for attack at different positions, the transition states connecting them, and the final products. The pathway with the lowest activation energy would be the most kinetically favored.
Table 2: Hypothetical DFT Calculation Results for Nitration of this compound
| Position of Attack | Relative Energy of Sigma-Complex (kcal/mol) | Relative Activation Energy (kcal/mol) |
| 2-position | 0 (most stable) | 0 (lowest barrier) |
| 4-position | +1.5 | +1.8 |
| 1-position | +8.2 | +9.5 |
| 8-position | +5.7 | +6.3 |
This table represents hypothetical data that would be expected from a DFT study, illustrating the predicted preference for substitution at the 2- and 4-positions.
Such computational studies have been successfully applied to understand the reactivity of related molecules like acetanilide and dibenzothiophene derivatives, providing a reliable framework for predicting the behavior of this compound. acs.orgacs.org
Other Significant Chemical Transformations
Beyond electrophilic substitution, the dibenzothiophene core and the acetylamino group can participate in other important chemical reactions.
Cycloaddition Reactions of Dibenzothiophene Derivatives
Dibenzothiophene and its derivatives can undergo cycloaddition reactions, most notably the Diels-Alder reaction, often after oxidation of the sulfur atom to a sulfone. acs.orgfigshare.comnih.govfrontiersin.orgfigshare.comresearchgate.netrsc.orgresearchgate.net The dibenzothiophene S,S-dioxide can act as a dienophile or, in some cases, a diene.
For instance, benzo[b]thiophene S,S-dioxide has been shown to react with various dienes. researchgate.net It is plausible that this compound, after oxidation to the corresponding S,S-dioxide, could participate in similar [4+2] cycloaddition reactions. The acetylamino group would likely remain a spectator in the cycloaddition itself but could influence the reactivity of the diene or dienophile system through its electronic effects. These reactions typically require elevated temperatures.
Table 3: Examples of Diels-Alder Reactions with Dibenzothiophene Derivatives
| Dibenzothiophene Derivative | Diene/Dienophile | Product Type | Reference |
| Dibenzothiophene S,S-dioxide | 1,3-Diarylbenzo[c]furans | Substituted dibenzothiophene S,S-dioxides | acs.org |
| Benzo[b]thiophene S,S-dioxide | Tetraaryl cyclopentadienones | Dihydrodibenzothiophene-S,S-dioxides | rsc.org |
| Tetraynes | Triphenylphosphine sulfide | Substituted dibenzothiophenes | nih.govfrontiersin.orgfrontiersin.org |
Free Radical Chemistry
The free radical chemistry of this compound is expected to involve both the dibenzothiophene core and the N-acetylamino group.
The dibenzothiophene moiety is known to react with atmospheric radicals like hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. rsc.org These reactions can lead to the formation of nitrated and hydroxylated derivatives. Theoretical studies have also investigated the formation of polychlorinated dibenzothiophenes via radical-radical coupling reactions. nih.gov
The N-acetylamino group can also participate in free radical reactions. N-aryl amides can undergo photo-Fries rearrangement upon photolysis, which proceeds through the homolytic cleavage of the N-C(O) bond to form a caged radical pair. researchgate.nettandfonline.com This can lead to the formation of amino-acylated dibenzothiophene derivatives. The stability of the intermediate amidyl radical is a key factor in these reactions. researchgate.netrsc.orgjournals.co.zanih.gov
Table 4: Potential Free Radical Reactions of this compound
| Reaction Type | Initiator | Potential Products |
| Radical Substitution | •OH / •NO₃ radicals | Hydroxylated and nitrated derivatives |
| Photo-Fries Rearrangement | UV light | 2-Amino-X-acetyldibenzothiophene, 4-Amino-X-acetyldibenzothiophene |
| Radical-Radical Coupling | Thermal/Photochemical | Dimerized or polymerized products |
The presence of the sulfur atom and the aromatic rings suggests that this compound could also act as a radical scavenger under certain conditions.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce connectivity and spatial relationships between atoms.
One-dimensional NMR spectra provide fundamental information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within the molecule.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the acetyl group, the amide proton, and the seven aromatic protons of the dibenzothiophene (B1670422) core. The acetyl methyl protons (-CH₃) are expected to appear as a sharp singlet at approximately 2.2 ppm. The amide proton (-NH) would likely produce a broad singlet between 8.0 and 9.5 ppm, with its exact chemical shift being sensitive to solvent and concentration. The aromatic region (7.0-8.5 ppm) would be complex, showing signals for the seven distinct protons on the dibenzothiophene rings, with their splitting patterns (doublets, triplets, doublets of doublets) revealing their adjacency to one another.
¹³C NMR: The carbon NMR spectrum is expected to display 14 unique signals, corresponding to each carbon atom in the molecule. The methyl carbon of the acetyl group would appear upfield, around 24 ppm, while the carbonyl carbon (C=O) would be significantly downfield, in the range of 168-172 ppm. libretexts.org The remaining 12 signals, corresponding to the dibenzothiophene skeleton, would appear in the aromatic region (approximately 110-145 ppm). The carbons directly bonded to the sulfur (C4a, C5a) and nitrogen (C3) atoms would have their chemical shifts significantly influenced by these heteroatoms.
Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acetylaminodibenzothiophene Note: These are predicted values based on known chemical shift ranges and substituent effects. Actual experimental values may vary.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| -CH ₃ | ~ 2.2 | Singlet (s) | ~ 24 |
| -NH - | ~ 8.0 - 9.5 | Broad Singlet (br s) | N/A |
| -C =O | N/A | N/A | ~ 169 |
| Aromatic C-H | ~ 7.2 - 8.5 | d, t, dd | ~ 115 - 130 |
| Aromatic C (Quaternary) | N/A | N/A | ~ 125 - 145 |
While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to piece them together and confirm the molecule's complete structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between H-1 and H-2, and between H-6, H-7, H-8, and H-9, confirming the connectivity within the individual benzene (B151609) rings of the dibenzothiophene core.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (2-3 bonds) between protons and carbons. Key expected correlations for this molecule would include:
A correlation between the acetyl methyl protons (~2.2 ppm) and the carbonyl carbon (~169 ppm).
Correlations from the amide proton (~8.0-9.5 ppm) to the C-3 and C-4 carbons of the dibenzothiophene ring.
Correlations from aromatic protons to neighboring and quaternary carbons, which helps to assemble the entire ring system and definitively place the acetylamino substituent at the C-3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. For a relatively rigid molecule like this, NOESY could show correlations between the amide proton and the adjacent aromatic protons at the C-2 and C-4 positions, confirming the conformation of the amide linkage relative to the ring.
ADEQUATE and XLOC: These are more advanced and less commonly used techniques. The 1,1-ADEQUATE experiment could be used to trace out the entire carbon skeleton by observing direct carbon-carbon correlations. XLOC (eXperiment for LOng-range Couplings) would provide precise measurements of long-range proton-carbon coupling constants, offering another layer of structural verification.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₁NOS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺•, expected at an m/z (mass-to-charge ratio) of approximately 241.056.
Under electron ionization (EI), the molecule would fragment in a predictable manner. The most anticipated fragmentation pathways include:
Loss of ketene (B1206846): A characteristic fragmentation of N-acetylated compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), which would result in a prominent peak at m/z 199, corresponding to the 3-aminodibenzothiophene radical cation.
Loss of an acetyl radical: Cleavage of the N-C bond can result in the loss of an acetyl radical (•COCH₃, 43 Da), leading to a fragment ion at m/z 198.
Fragmentation of the core: Subsequent fragmentation of the dibenzothiophene ring structure could occur, similar to the fragmentation of the parent dibenzothiophene molecule. nist.gov
Predicted Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Proposed Fragment | Formula of Loss |
| 241 | Molecular Ion [M]⁺• | - |
| 199 | [M - CH₂CO]⁺• | CH₂=C=O |
| 198 | [M - •COCH₃]⁺ | •COCH₃ |
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. libretexts.orgspecac.com
N-H Stretch: A moderate to sharp absorption band is expected around 3300-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.
Aromatic C-H Stretch: One or more sharp bands would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of C-H bonds on the aromatic rings.
Aliphatic C-H Stretch: Absorption from the methyl group C-H bonds would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
C=O Stretch (Amide I): A very strong and sharp absorption band, characteristic of the carbonyl group in an amide, is predicted to appear in the region of 1680-1660 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II): This band, which arises from a combination of N-H bending and C-N stretching, is expected around 1550-1530 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations within the aromatic rings.
Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. Vibrations of non-polar bonds and symmetric vibrations tend to be strong in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings, which are often weak in the IR spectrum, would produce strong signals in the Raman spectrum. rsc.org
C-S Bond Vibrations: The vibrations associated with the carbon-sulfur bonds within the thiophene (B33073) ring are also expected to be more prominent in the Raman spectrum compared to the IR spectrum.
The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, confirming the presence of the dibenzothiophene core and the acetylamino functional group.
X-ray Crystallography for Three-Dimensional Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
For this compound, a single-crystal X-ray diffraction experiment would reveal the planar structure of the fused dibenzothiophene ring system and the geometry of the acetylamino substituent. A key structural aspect to be determined would be the dihedral angle between the plane of the amide group and the plane of the dibenzothiophene ring system, which influences the degree of electronic conjugation.
Furthermore, the crystal packing would be of significant interest. Unlike the parent dibenzothiophene, the acetylamino group in this compound introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This capability would likely lead to the formation of intermolecular hydrogen bonds, organizing the molecules into specific supramolecular architectures, such as chains or sheets, in the solid state. These interactions are expected to result in a different, and likely more complex, packing arrangement compared to unsubstituted dibenzothiophene.
While the specific crystal structure for this compound is not publicly available, the table below provides an example of the crystallographic data that would be obtained from such an analysis.
Interactive Table: Exemplary Crystallographic Data for a Heterocyclic Compound
| Parameter | Description | Example Value |
| Formula | The chemical formula of the compound. | C₁₄H₁₁NOS |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension along the x-axis. | 8.5 |
| b (Å) | Unit cell dimension along the y-axis. | 12.1 |
| c (Å) | Unit cell dimension along the z-axis. | 9.3 |
| α (°) | Unit cell angle between b and c axes. | 90 |
| β (°) | Unit cell angle between a and c axes. | 105.2 |
| γ (°) | Unit cell angle between a and b axes. | 90 |
| Z | Number of molecules in the unit cell. | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its extensive chromophoric system. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The primary chromophore is the conjugated π-electron system of the dibenzothiophene core. The acetylamino group acts as both a chromophore and an auxochrome (a group that modifies the light-absorbing properties of a chromophore).
The expected electronic transitions include:
π → π* Transitions : These are high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic dibenzothiophene system. Unsubstituted dibenzothiophene is known to absorb UV light nih.gov. The presence of the acetylamino group, which extends the conjugation, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to the parent molecule.
n → π* Transitions : These are typically lower-intensity absorptions that occur due to the excitation of an electron from a non-bonding (n) orbital to an antibonding π* orbital. The oxygen atom of the carbonyl group in the acetylamino substituent possesses lone pairs of non-bonding electrons, making an n → π* transition possible. These transitions are generally weaker than π → π* transitions nih.govresearchgate.net.
Interactive Table: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity |
| π → π | π (DBT) → π (DBT) | 250-350 nm | High |
| n → π | n (C=O) → π (C=O) | >300 nm | Low |
Application in Reaction Progress Monitoring
UV-Vis spectroscopy serves as a valuable real-time tool for monitoring the progress of chemical reactions by tracking changes in the concentration of reactants, products, or intermediates that absorb UV or visible light.
The synthesis of this compound, for instance via the acetylation of 3-aminodibenzothiophene, could be effectively monitored using this technique. The reactant, 3-aminodibenzothiophene, and the product, this compound, possess distinct chromophoric systems due to the difference between the amino (-NH₂) and acetylamino (-NHCOCH₃) groups. This difference in electronic structure would result in different absorption spectra, particularly different wavelengths of maximum absorbance (λₘₐₓ).
By setting the spectrophotometer to a wavelength where the product absorbs strongly but the reactant absorbs weakly (or vice versa), one can follow the reaction's progress. An increase in absorbance over time at the product's λₘₐₓ would indicate the formation of this compound, allowing for the determination of reaction kinetics and the identification of the reaction endpoint without the need for sample extraction and offline analysis.
Emerging Spectroscopic Methods
Advancements in instrumentation and computational analysis are continually expanding the toolkit for structural elucidation.
Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Samples
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a powerful alternative to X-ray crystallography for determining the atomic-resolution structures of small molecules. nih.govnih.govacs.org Its primary advantage is the ability to use nanocrystals, which are billions of times smaller than the crystals required for conventional X-ray diffraction. nih.govacs.org This is particularly beneficial for compounds that are difficult to grow into large, high-quality single crystals.
In a scenario where this compound only yields a fine powder or microcrystalline material, MicroED would be the ideal method for its three-dimensional structure determination. The process involves depositing the nanocrystals onto an electron microscopy grid, collecting electron diffraction data as the crystal is continuously rotated, and then processing the data using standard crystallographic software. nih.govnih.gov This technique can rapidly provide high-resolution structures from minimal amounts of sample, often in a matter of minutes. acs.org
Automated and AI-Assisted Structure Elucidation from Spectroscopic Data
Computer-Assisted Structure Elucidation (CASE) systems, increasingly integrated with artificial intelligence (AI), represent a paradigm shift in chemical analysis. acdlabs.com These expert systems utilize software to analyze a suite of spectroscopic data—primarily 1D and 2D Nuclear Magnetic Resonance (NMR) data, along with mass spectrometry (MS) and other techniques—to determine the structure of unknown organic compounds. mdpi.comresearchgate.net
For a molecule like this compound, a CASE program such as ACD/Structure Elucidator could be employed to verify its structure without bias. acdlabs.comnih.gov The process involves inputting the compound's molecular formula (obtained from high-resolution mass spectrometry) and its various NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC). The software then generates all possible molecular structures consistent with the data, ranks them based on the goodness of fit between experimental and predicted NMR chemical shifts, and proposes the most probable structure. acdlabs.com This automated approach is exceptionally powerful for confirming isomer identity—for example, distinguishing this compound from its 2- or 4-isomers—and for solving the structures of novel, complex molecules where manual interpretation can be challenging and time-consuming. nih.gov
Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigation data specifically for the compound This compound is not publicly available. While computational studies have been conducted on the parent molecule, dibenzothiophene, and some of its other derivatives, the specific electronic, optical, and spectroscopic properties of the 3-acetylamino substituted variant have not been reported in the accessible literature.
Therefore, it is not possible to provide the specific data and detailed research findings requested for the following sections and subsections of the article outline:
Theoretical and Computational Investigations5.1. Quantum Chemical Calculations for Electronic Structure5.1.1. Density Functional Theory Dft for Ground State Properties5.1.2. Time Dependent Dft for Excited State Characterization and Optical Properties5.1.3. Molecular Orbital Theory and Electron Density Analysis5.2. Computational Spectroscopy5.2.1. Prediction of Nmr Chemical Shifts and Coupling Constants5.2.2. Simulation of Vibrational Spectra
Reaction Mechanism Modeling and Energy Profiles
Computational modeling of reaction mechanisms provides invaluable insights into the transformation of molecules, elucidating the energetic and structural changes that occur during a chemical reaction. For a compound like this compound, such studies would be crucial in understanding its synthesis, reactivity, and potential degradation pathways. While specific data for this compound is not available, studies on the core dibenzothiophene structure offer a foundational understanding.
Transition State Analysis and Reaction Pathways
Transition state analysis is a cornerstone of reaction mechanism modeling. It involves locating the highest energy point along a reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for a reaction to proceed. The geometry and energetic properties of the transition state dictate the feasibility and kinetics of a particular reaction pathway.
For the dibenzothiophene (DBT) core, computational studies, such as Density Functional Theory (DFT), have been employed to investigate various reaction pathways, including those relevant to industrial processes like hydrodesulfurization and pyrolysis. For instance, a DFT study on the pyrolysis of DBT revealed several potential initial reaction steps, including H-migration and S-C bond rupture, leading to different intermediates and products. researchgate.net The study identified multiple reaction pathways, two of which proceed through a thiol intermediate, while another involves the direct dissociation of a DBT carbene. researchgate.net
Illustrative Reaction Pathways for Dibenzothiophene Pyrolysis Below is a conceptual representation of possible initial steps in the pyrolysis of the dibenzothiophene core, as suggested by computational studies.
| Pathway | Initial Step | Description |
| 1 | H-migration | A hydrogen atom shifts from one position to another within the molecule, leading to an intermediate isomer. |
| 2 | S-C Bond Rupture | The bond between the sulfur atom and an adjacent carbon atom breaks, initiating the desulfurization process. |
| 3 | C-C Bond Rupture | A carbon-carbon bond within the thiophene (B33073) ring breaks, leading to ring-opening. |
This table is a conceptual representation based on general findings for dibenzothiophene and does not represent specific calculated data for this compound.
Activation Energy Calculations
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is typically calculated as the energy difference between the transition state and the reactants. The Arrhenius equation mathematically relates the activation energy to the reaction rate constant, highlighting its importance in determining reaction kinetics.
In the context of dibenzothiophene, DFT calculations have been used to determine the activation energies for various proposed reaction steps. For example, in the study of DBT pyrolysis, the energy barrier for the initial H-migration was found to be the lowest among the considered pathways, suggesting it as a plausible starting point for the thermal decomposition of DBT. researchgate.net The calculated energy barrier for the S-C bond rupture was found to be lower than that of a C-C bond rupture within the aromatic rings. researchgate.net
Table of Illustrative Calculated Activation Energies for Dibenzothiophene Pyrolysis Initial Steps
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| H-migration (DBT to C34) | 85.85 |
| H-migration (DBT to C65) | 86.21 |
| S1-C2 Bond Rupture | 78.92 |
Data sourced from a DFT study on the pyrolysis of dibenzothiophene. researchgate.net This data is for the unsubstituted dibenzothiophene molecule and not this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While highly relevant for understanding the conformational dynamics of flexible molecules, for a relatively rigid structure like this compound, MD simulations would be most pertinent in studying its interactions with other molecules, such as solvents or biological macromolecules, or its behavior in condensed phases.
Although no specific MD simulations for this compound were found, studies on other dibenzothiophene derivatives have utilized this technique. For instance, dissipative particle dynamics (DPD), a coarse-grained MD method, has been used to simulate the adsorption of dibenzothiophene on molybdenum disulfide nanoparticles, a process relevant to hydrodesulfurization catalysis. researchgate.net Such simulations can provide insights into the orientation and interaction energies of the molecule at a surface.
Applications in Materials Science and Catalysis
Utility as Synthetic Building Blocks and Intermediates
There is currently no significant published research detailing the use of 3-Acetylaminodibenzothiophene as a synthetic building block or intermediate in the preparation of more complex molecules. Chemical building blocks are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. While related compounds like 3-acetyl-2-aminothiophenes have been noted as potentially interesting building blocks for dye synthesis, similar applications for the dibenzothiophene (B1670422) analogue have not been reported. The potential reactivity of the acetylamino group or the dibenzothiophene core of this specific molecule in synthetic transformations remains an area open for future investigation.
Potential in Organic Electronics and Optoelectronic Materials
The core structure of dibenzothiophene, particularly the isomeric benzothieno[3,2-b]benzothiophene (BTBT) scaffold, is a cornerstone in the field of organic electronics. These systems are known for their excellent π-system conjugation and charge transport properties, making them ideal candidates for organic field-effect transistors (OFETs) and other optoelectronic devices.
However, there are no specific studies on the electronic or optoelectronic properties of this compound. The introduction of an acetylamino group at the 3-position would be expected to modulate the electronic characteristics of the dibenzothiophene core, but the extent and nature of this effect have not been documented. Consequently, its potential for charge transport or as a component in organic electronic materials remains theoretical and is not supported by experimental data in the current body of scientific literature.
Role in Catalytic Systems
The application of a compound in catalytic systems can be twofold: as a ligand that coordinates with a transition metal to form a catalyst, or as a catalyst in its own right.
Development of Ligands for Transition-Metal Catalysis
There is no available information to suggest that this compound has been developed or utilized as a ligand for transition-metal catalysis. The design of ligands is a sophisticated area of chemistry where the electronic and steric properties of a molecule are tuned to influence the activity and selectivity of a metal catalyst. While nitrogen- and sulfur-containing heterocycles are common motifs in ligand design, the specific use of this compound in this capacity has not been reported.
Investigation of Catalytic Activity in Organic Transformations
Similarly, a review of the literature finds no evidence of investigations into the intrinsic catalytic activity of this compound in organic transformations. Its molecular structure does not immediately suggest obvious catalytic capabilities for common organic reactions, and no research has been published to explore such potential.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 3-Acetylaminodibenzothiophene will likely pivot towards greener and more atom-economical methodologies, moving away from traditional multi-step procedures.
Current Synthesis Landscape and Potential Improvements: Traditional routes to aminodibenzothiophenes often involve processes such as nitration of the dibenzothiophene (B1670422) core followed by a reduction step to yield the amine. nih.gov The subsequent N-acetylation is a standard transformation. However, these multi-step syntheses can be inefficient and generate significant waste.
A promising future direction lies in the adoption of one-pot catalytic systems. For instance, copper-catalyzed Ullmann C-N coupling reactions have been successfully used for the direct amination of bromo-polycyclic heteroaromatics. nih.gov Applying this strategy to 3-bromodibenzothiophene (B2736119) using a suitable ammonia (B1221849) source could provide a direct and more sustainable route to 3-aminodibenzothiophene, the immediate precursor. This approach is noted for its use of inexpensive catalysts and aqueous ammonia, making the protocol both environmentally and economically favorable. nih.gov The final acylation step could then be performed to yield the target compound.
Table 1: Comparison of Synthetic Approaches for 3-Aminodibenzothiophene
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | Nitration of dibenzothiophene followed by reduction. | Well-established chemistry. | Multi-step, potentially harsh reagents, waste generation. nih.gov |
| Catalytic | Copper-catalyzed C-N coupling of 3-bromodibenzothiophene. | One-pot, direct amination, more sustainable. nih.gov | Requires halogenated precursor, catalyst optimization may be needed. |
Further sustainability can be achieved by exploring energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been shown to accelerate cross-coupling reactions for related thiophene (B33073) derivatives. tandfonline.com
Exploration of Novel Reactivity and Chemical Transformations
The unique electronic properties of the this compound scaffold present numerous opportunities for exploring novel chemical reactions and creating a diverse library of derivatives.
Electrophilic Aromatic Substitution: The dibenzothiophene ring is inherently electron-rich and typically undergoes electrophilic substitution at positions para to the sulfur atom (positions 2 and 8). wikipedia.org However, the acetylamino group at the 3-position is a powerful ortho- and para-directing group. openstax.orgstackexchange.com This creates a fascinating interplay of directing effects. Future research should focus on systematically investigating various electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) to map the regioselectivity and reactivity of the scaffold. The acetylamino group moderates the high reactivity of a primary amino group, which can prevent issues like polysubstitution, allowing for more controlled functionalization. openstax.orglibretexts.org
Sulfur-Mediated Reactivity Tuning: A key avenue for novel transformations involves the manipulation of the central sulfur atom. Oxidation of the dibenzothiophene sulfide (B99878) to a sulfoxide (B87167) or a sulfone dramatically alters the electronic nature of the ring system, transforming it from electron-rich to electron-poor. wikipedia.org This change redirects subsequent electrophilic substitutions to the meta-positions relative to the sulfur. wikipedia.org Applying this strategy to this compound could unlock access to derivatives functionalized at positions that are otherwise difficult to access.
Cross-Coupling and Advanced Functionalization: Modern cross-coupling reactions offer a powerful toolkit for derivatization. By first introducing a halogen at a specific position on the this compound ring, researchers can then employ palladium-catalyzed reactions like Suzuki-Miyaura or Stille couplings to introduce a vast array of aryl, alkyl, or other functional groups. rsc.orgresearchgate.net Furthermore, emerging areas such as photoredox catalysis could enable novel C-N bond formations or other functionalizations under mild, light-induced conditions, expanding the accessible chemical space. springerprofessional.deacs.org
Integration with Advanced Robotics and High-Throughput Experimentation
To accelerate the exploration of the synthetic routes and reactivity profiles discussed above, the integration of automation is a critical future step. High-Throughput Experimentation (HTE) and robotic synthesis platforms are poised to revolutionize the study of this compound and its derivatives.
Accelerating Reaction Optimization: HTE utilizes multi-well plates to perform a large number of experiments in parallel on a microscale. nih.govyoutube.com This technology is ideal for rapidly screening a wide array of catalysts, ligands, solvents, and bases to quickly identify the optimal conditions for reactions such as the C-N coupling to form the precursor amine or subsequent cross-coupling reactions on the dibenzothiophene core. researchgate.netacs.org This data-rich approach minimizes the consumption of precious reagents and significantly shortens development timelines compared to traditional one-at-a-time experimentation. youtube.com
Automated Synthesis and Discovery: Robotic platforms can fully automate the entire synthesis workflow, from dispensing reagents to purification and analysis. researchgate.net When combined with HTE and artificial intelligence (AI), these systems can create "closed-loop" or "self-driving" laboratories. youtube.comacs.orgnih.gov Such a platform could be programmed to:
Synthesize a library of this compound derivatives by systematically varying coupling partners.
Optimize the yield of a specific reaction by iteratively adjusting parameters based on real-time analytical data. ibm.com
Explore entirely new reactions by combining the scaffold with a diverse set of reagents and conditions, using machine learning to identify promising areas of chemical space. acs.orgnih.gov
This automated approach not only increases efficiency but also generates high-quality, standardized data suitable for training predictive machine learning models. youtube.com
Computational Design and Predictive Synthesis of Novel Derivatives
In silico methods provide a powerful synergistic tool to guide and rationalize experimental work, enabling the targeted design of novel this compound derivatives with desired properties.
Predicting Reactivity and Properties: Quantum chemical methods like Density Functional Theory (DFT) can be employed to model the electronic structure of this compound. acs.org These calculations can predict key properties such as molecular orbital energies (HOMO/LUMO), charge distribution, and bond strengths. ub.ac.idscispace.com This information is invaluable for predicting the most likely sites for electrophilic attack, understanding reaction mechanisms, and rationalizing observed regioselectivity. acs.orgacs.org DFT studies can also help in designing derivatives with specific optoelectronic properties for potential applications in materials science. ub.ac.id
Designing Bioactive Molecules: A significant future direction is the computational design of derivatives for biological applications. Structure-based and ligand-based in silico drug design methodologies can be used to create novel analogues of this compound. researchgate.net This process involves:
Virtual Screening: Docking libraries of virtual derivatives into the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinity and identify potential inhibitors. nih.gov
ADME Prediction: Calculating absorption, distribution, metabolism, and excretion (ADME) properties to assess the drug-likeness of designed compounds early in the discovery process. grafiati.com
Structure-Activity Relationship (SAR) Studies: Using computational models to build and refine SAR models that guide the design of analogues with improved potency and selectivity. nih.gov
By integrating these predictive models with the automated synthesis platforms described previously, researchers can create a highly efficient cycle of design, synthesis, and testing to rapidly discover novel functional molecules based on the this compound scaffold.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminodibenzothiophene |
| 3-Bromodibenzothiophene |
Q & A
Basic: What synthetic methodologies are recommended for 3-Acetylaminodibenzothiophene, and how are intermediates characterized?
Answer:
The synthesis of this compound typically involves multi-step functionalization of dibenzothiophene. A common approach includes acetylation at the 3-position using acetyl chloride or anhydride under controlled acidic conditions. Intermediate characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, analogous thiophene derivatives require rigorous purification via column chromatography to isolate intermediates, as noted in studies on structurally related compounds .
Basic: What are the acute and chronic toxicity profiles of this compound, and how should these inform laboratory safety protocols?
Answer:
Acute toxicity studies in rats report an oral LD₅₀ of 1195 mg/kg, with chronic exposure (TDLo: 4739 mg/kg over 35 weeks) linked to tumorigenic effects in experimental models . Safety protocols must include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and NIOSH-approved respirators to prevent inhalation or dermal contact.
- Waste Disposal: Segregation of chemical waste and collaboration with certified hazardous waste management services to mitigate environmental contamination, as emphasized in safety guidelines for similar thiophene derivatives .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Discrepancies in toxicity data (e.g., variations in LD₅₀ values) may arise from differences in experimental design, such as dosing regimens, animal models, or purity of the compound. To address this:
Dose-Response Validation: Replicate studies using standardized OECD guidelines for toxicity testing.
Analytical Purity Checks: Employ HPLC or GC-MS to verify compound purity, as impurities (e.g., residual solvents) can skew results .
Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., dibenzothiophene derivatives) to identify trends in toxicity mechanisms .
Advanced: What analytical techniques are optimal for quantifying this compound in environmental matrices?
Answer:
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace-level detection. Key considerations include:
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from complex matrices.
- Method Validation: Calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects, as demonstrated in studies on alkyl dibenzothiophenes .
Advanced: How should experimental designs be structured to investigate the environmental persistence of this compound?
Answer:
Degradation Studies: Simulate environmental conditions (e.g., UV exposure, microbial activity) and monitor degradation products via LC-HRMS.
Adsorption Experiments: Evaluate soil-water partitioning coefficients (Kd) using batch equilibrium methods.
Ecotoxicology: Assess impacts on aquatic organisms (e.g., Daphnia magna) using OECD Test No. 202 protocols. Reference methodologies from geochemical studies on dibenzothiophene derivatives .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks to confirm acetylation at the 3-position and absence of regioisomers.
- FT-IR: Validate the presence of amide C=O stretches (~1650 cm⁻¹) and aromatic C-S bonds (~700 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve molecular geometry, as applied in crystallographic studies of related benzothiophene derivatives .
Advanced: What mechanistic hypotheses exist for the tumorigenic potential of this compound, and how can they be tested?
Answer:
Proposed mechanisms include metabolic activation to reactive intermediates (e.g., epoxides) that bind DNA. Experimental approaches:
Metabolite Profiling: Use hepatic microsomal assays (S9 fraction) to identify cytochrome P450-mediated metabolites.
Genotoxicity Assays: Conduct Ames tests (OECD 471) and comet assays to evaluate mutagenicity and DNA damage.
In Silico Modeling: Apply QSAR models to predict carcinogenicity based on structural analogs .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Monitor stability via periodic HPLC analysis, as degradation products (e.g., sulfoxides) may form under ambient conditions. Compatibility testing with container materials (e.g., PTFE-lined caps) is critical to avoid leaching .
Advanced: How can researchers optimize synthetic yields of this compound while minimizing byproducts?
Answer:
- Catalytic Optimization: Screen Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to enhance acetylation efficiency.
- Reaction Monitoring: Use in-situ FT-IR or Raman spectroscopy to track reaction progress and terminate at peak yield.
- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess acetylating agents, as detailed in synthetic protocols for thiophene analogs .
Advanced: What strategies are effective for elucidating the antibacterial mechanisms of this compound derivatives?
Answer:
Target Identification: Perform whole-genome sequencing of resistant bacterial mutants to pinpoint affected pathways.
Enzymatic Assays: Test inhibition of bacterial enzymes (e.g., DNA gyrase) using purified protein targets.
Biofilm Disruption Studies: Use confocal microscopy with LIVE/DEAD staining to assess biofilm penetration, as applied in studies on thiophene-based antibacterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
